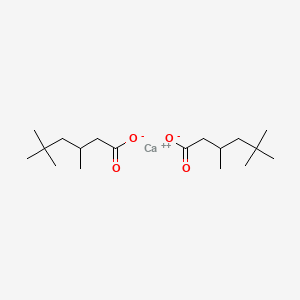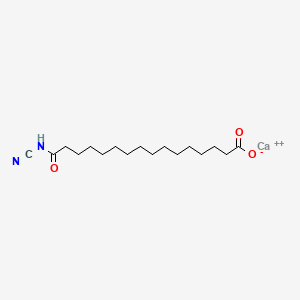
Calcium bis(N-cyanopalmitamidate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(N-cyanopalmitamidate) is a chemical compound with the molecular formula C34H58CaN4O6 It is known for its unique structure, which includes two N-cyanopalmitamidate ligands coordinated to a calcium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(N-cyanopalmitamidate) typically involves the reaction of calcium salts with N-cyanopalmitamidic acid. One common method is to dissolve calcium chloride in an aqueous solution and then add N-cyanopalmitamidic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of calcium bis(N-cyanopalmitamidate) follows similar principles but on a larger scale. The process involves the use of industrial reactors where calcium salts and N-cyanopalmitamidic acid are mixed under controlled temperature and pressure conditions. The product is then separated and purified using industrial filtration and crystallization techniques.
化学反応の分析
Types of Reactions
Calcium bis(N-cyanopalmitamidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The N-cyanopalmitamidate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
Calcium bis(N-cyanopalmitamidate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of calcium bis(N-cyanopalmitamidate) involves its interaction with molecular targets and pathways. The calcium ion plays a crucial role in mediating these interactions, often by binding to specific sites on proteins or other biomolecules. This binding can influence various cellular processes, including signal transduction, enzyme activity, and structural stability.
類似化合物との比較
Similar Compounds
Calcium bis(N-cyanostearamidate): Similar in structure but with a different fatty acid chain.
Calcium bis(N-cyanolauramidate): Another similar compound with a shorter fatty acid chain.
Uniqueness
Calcium bis(N-cyanopalmitamidate) is unique due to its specific fatty acid chain length and the presence of the N-cyano group. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
84681-99-2 |
|---|---|
分子式 |
C17H29CaN2O3+ |
分子量 |
349.5 g/mol |
IUPAC名 |
calcium;16-(cyanoamino)-16-oxohexadecanoate |
InChI |
InChI=1S/C17H30N2O3.Ca/c18-15-19-16(20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(21)22;/h1-14H2,(H,19,20)(H,21,22);/q;+2/p-1 |
InChIキー |
SYTSOHDSNSBACP-UHFFFAOYSA-M |
正規SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)NC#N.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


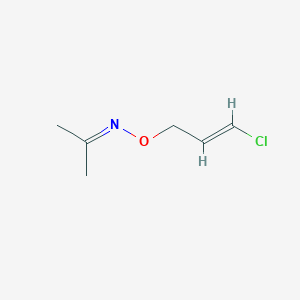
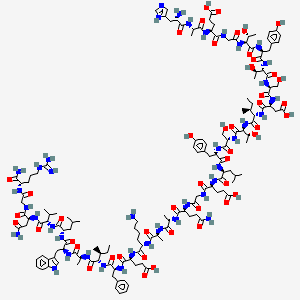
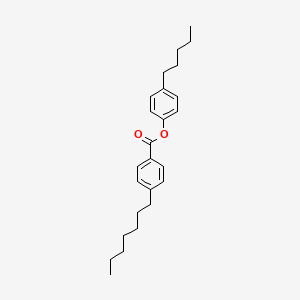
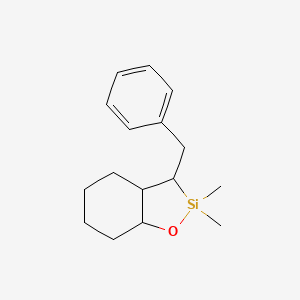
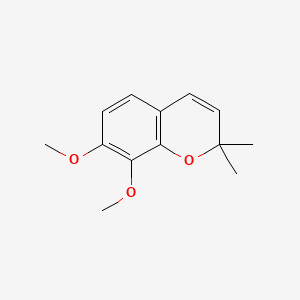


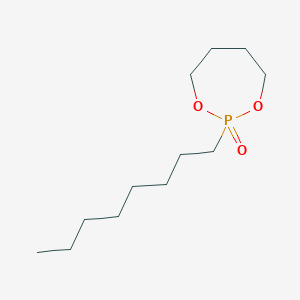
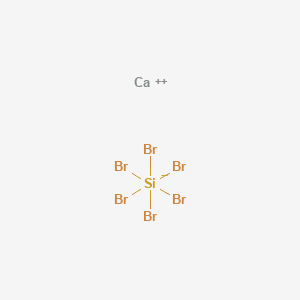
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
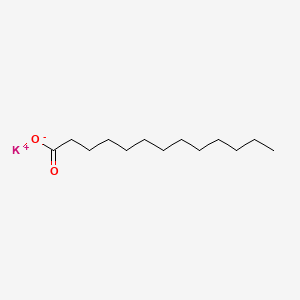
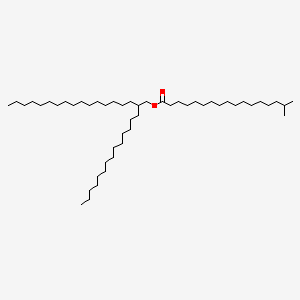
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
